molecular formula C18H24N2O2 B12798940 2(1H)-Pyridinone, 5-ethyl-3-(((4-ethyl-2-methoxyphenyl)methyl)amino)-6-methyl- CAS No. 145901-99-1

2(1H)-Pyridinone, 5-ethyl-3-(((4-ethyl-2-methoxyphenyl)methyl)amino)-6-methyl-

Cat. No.: B12798940
CAS No.: 145901-99-1
M. Wt: 300.4 g/mol
InChI Key: CWLVXHURNMJUMC-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 5-ethyl-3-(((4-ethyl-2-methoxyphenyl)methyl)amino)-6-methyl- is a complex organic compound with a unique structure that includes a pyridinone core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 5-ethyl-3-(((4-ethyl-2-methoxyphenyl)methyl)amino)-6-methyl- typically involves multi-step organic reactions. The process may start with the preparation of the pyridinone core, followed by the introduction of the ethyl, methoxy, and amino groups through various substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 5-ethyl-3-(((4-ethyl-2-methoxyphenyl)methyl)amino)-6-methyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

2(1H)-Pyridinone, 5-ethyl-3-(((4-ethyl-2-methoxyphenyl)methyl)amino)-6-methyl- has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 5-ethyl-3-(((4-ethyl-2-methoxyphenyl)methyl)amino)-6-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridinone derivatives with different substituents. Examples include:

  • 2(1H)-Pyridinone, 5-ethyl-3-(((4-methylphenyl)methyl)amino)-6-methyl-
  • 2(1H)-Pyridinone, 5-ethyl-3-(((4-ethylphenyl)methyl)amino)-6-methyl-

Uniqueness

The uniqueness of 2(1H)-Pyridinone, 5-ethyl-3-(((4-ethyl-2-methoxyphenyl)methyl)amino)-6-methyl- lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

145901-99-1

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

5-ethyl-3-[(4-ethyl-2-methoxyphenyl)methylamino]-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C18H24N2O2/c1-5-13-7-8-15(17(9-13)22-4)11-19-16-10-14(6-2)12(3)20-18(16)21/h7-10,19H,5-6,11H2,1-4H3,(H,20,21)

InChI Key

CWLVXHURNMJUMC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)CNC2=CC(=C(NC2=O)C)CC)OC

Origin of Product

United States

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